5-Phenylisoxazol-3-amine hydrochloride
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Overview
Description
5-Phenylisoxazol-3-amine hydrochloride: is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazol-3-amine hydrochloride typically involves the reaction of benzoylacetonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol at elevated temperatures. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylisoxazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Phenylisoxazol-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenylisoxazol-3-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 3-Aminoisoxazole
- 4,5-Diaminopyrimidine
Comparison: Compared to these similar compounds, 5-Phenylisoxazol-3-amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-phenyl-1,2-oxazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-9-6-8(12-11-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPLAYGHKQWQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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